molecular formula C8H3BrF6N2 B13747536 N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine

N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine

Cat. No.: B13747536
M. Wt: 321.02 g/mol
InChI Key: AAVRBBQBHSTCNC-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine is a fluorinated organic compound with a unique structure that includes both trifluoromethyl and bromopyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine typically involves the reaction of 5-bromopyridine-2-amine with a trifluoromethylating agent. One common method involves the use of trifluoroacetic anhydride as the trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-chloropyridine-2-amine
  • N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-fluoropyridine-2-amine
  • N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-iodopyridine-2-amine

Uniqueness

N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The bromine atom can participate in various substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Properties

Molecular Formula

C8H3BrF6N2

Molecular Weight

321.02 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-imine

InChI

InChI=1S/C8H3BrF6N2/c9-4-1-2-5(16-3-4)17-6(7(10,11)12)8(13,14)15/h1-3H

InChI Key

AAVRBBQBHSTCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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